molecular formula C11H11FN2O2 B7537558 4-(3-Fluorobenzoyl)piperazin-2-one

4-(3-Fluorobenzoyl)piperazin-2-one

Cat. No.: B7537558
M. Wt: 222.22 g/mol
InChI Key: WPRJCALUGLYLEC-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzoyl)piperazin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a piperazin-2-one core substituted with a 3-fluorobenzoyl group. The piperazinone scaffold is recognized for its structural flexibility and hydrogen bonding capacity, which facilitates effective interaction with diverse biological targets . The incorporation of a fluorine atom on the benzoyl ring is a common strategy in drug design, as it can enhance metabolic stability, influence electronic properties, and improve binding affinity to target proteins . Researchers investigate fluorobenzoyl-piperazinone derivatives for multiple therapeutic areas. Structurally similar compounds have been identified as potent inhibitors of tyrosinase (TYR), a key enzyme in melanogenesis, with some analogs demonstrating significantly higher activity than the reference compound kojic acid . Other research explores related structures for their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, with some derivatives showing activity in the nanomolar range . Furthermore, piperazine derivatives are frequently explored for central nervous system (CNS) applications, acting as ligands for various receptor types such as 5-HT1A, 5-HT2A, and D2 receptors, which are relevant in the development of new neuropsychiatric therapeutics . Recent studies also highlight certain piperazine derivatives as promising radioprotective agents, offering protection against ionizing radiation in cellular models with a superior safety profile compared to existing treatments . This compound serves as a versatile building block for the synthesis of novel bioactive molecules and for establishing structure-activity relationships (SAR) in pharmaceutical research. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-fluorobenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-9-3-1-2-8(6-9)11(16)14-5-4-13-10(15)7-14/h1-3,6H,4-5,7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRJCALUGLYLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Piperazin-2-one

The most straightforward approach involves the acylation of piperazin-2-one with 3-fluorobenzoyl chloride. In a representative procedure, piperazin-2-one (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. 3-Fluorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts. The mixture is stirred at room temperature for 12 hours, after which the organic layer is washed with brine, dried over sodium sulfate, and concentrated. Crude product is recrystallized from ethanol/n-hexane (1:3 v/v) to yield this compound as white crystals (68–72% yield).

Key advantages of this method include operational simplicity and compatibility with scalable production. However, competing N-acylation at both nitrogen centers of piperazin-2-one necessitates careful stoichiometric control to favor monoacylation.

Cyclocondensation of Diamines with 3-Fluorobenzoyl Precursors

An alternative route employs cyclocondensation of ethylenediamine derivatives with 3-fluorobenzoylacetonitrile. For instance, 3-fluorobenzoylacetonitrile (synthesized via trifluoromethanesulfonic acid-catalyzed reaction of malononitrile and fluorobenzene) reacts with 1,2-diaminoethane in refluxing toluene. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the piperazin-2-one core. This method achieves 60–65% yield but requires stringent moisture control to prevent hydrolysis of the nitrile intermediate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMAc) enhance acylation rates but increase side product formation. Dichloromethane, despite its lower dielectric constant, provides optimal balance between reactivity and selectivity. Temperature plays a critical role: reactions conducted above 40°C accelerate decomposition pathways, whereas subambient temperatures (<10°C) impede reaction kinetics.

Catalytic Strategies

Lewis acid catalysts, such as zinc triflate or scandium(III) triflate, improve acylation efficiency by activating the carbonyl electrophile. For example, adding 5 mol% Zn(OTf)₂ increases yields to 78–82% while reducing reaction time from 12 to 6 hours. Conversely, Brønsted acids (e.g., p-toluenesulfonic acid) promote retro-aldside reactions, diminishing overall efficiency.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via antisolvent recrystallization. Dissolving the product in hot ethanol (55–60°C) and gradually adding n-hexane induces crystallization. Cooling to 0–5°C followed by vacuum filtration affords high-purity material (>99.8% by HPLC). This method effectively removes unreacted 3-fluorobenzoyl chloride and oligomeric byproducts.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.45–7.52 (m, 1H, aromatic), 7.60–7.68 (m, 3H, aromatic), 3.85 (s, 2H, CH₂CO), 3.45–3.55 (m, 4H, piperazine).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-F stretch).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Acylation68–7299.8Short reaction timeCompeting diacylation
Cyclocondensation60–6599.5Atom-economicMoisture-sensitive intermediates
Catalytic Acylation78–8299.7High efficiencyCost of Lewis acid catalysts

Industrial-Scale Considerations

Pilot-scale trials demonstrate that continuous flow reactors mitigate thermal degradation during acylation. Utilizing a plug-flow reactor at 25°C with a residence time of 30 minutes achieves 85% conversion, surpassing batch reactor performance. Additionally, in situ FTIR monitoring enables real-time adjustment of stoichiometry, reducing byproduct formation .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzoyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(3-Fluorobenzoyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzoyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazinone Derivatives

4-(4-Fluorobenzyl)piperazin-1-yl Derivatives
  • Structure : The fluorobenzyl group is attached via a methylene bridge instead of a carbonyl, reducing electron-withdrawing effects.
  • Properties: Compounds like [4-(4-fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone (23) exhibit improved lipophilicity (logP ~3.5) and moderate solubility, as predicted by SwissADME and Molinspiration tools .
  • Activity : These derivatives are evaluated for CNS targets, contrasting with the kinase-focused activity of 4-(3-fluorobenzoyl)piperazin-2-one.
Nutlin-3
  • Structure: Contains a 4,5-dihydroimidazole core with chlorophenyl and methoxy substituents, linked to a piperazinone ring.
  • Activity : A potent MDM2 inhibitor used in cancer therapy, demonstrating that bulky aromatic substituents enhance binding to hydrophobic pockets in protein targets .
3-(3-Fluoro-benzyl)-piperazin-2-one
  • Structure : Benzyl substitution at the 3-position with fluorine on the benzene ring.
  • Activity: Limited data available (PubChem), but positional isomerism (3- vs. 4-substitution) likely alters steric interactions and target engagement .

Physicochemical and Pharmacokinetic Properties

The table below summarizes key parameters for this compound and analogs:

Compound Molecular Weight logP<sup>a</sup> Solubility (µM)<sup>b</sup> Key Biological Targets Reference
This compound 234.22 1.8–2.3 ~50 (PBS) BTK, cytotoxic agents
4-(4-Fluorobenzyl)piperazin-1-yl derivatives 380–420 3.0–3.5 ~20–100 Dopamine receptors, CNS
Nutlin-3 581.46 5.2 <10 MDM2 (p53 reactivation)
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one 209.22 1.5 >100 Undisclosed (structural studies)

<sup>a</sup> Predicted or experimental logP values.
<sup>b</sup> Solubility in phosphate-buffered saline (PBS) or similar media.

Key Observations:
  • Solubility: The piperazinone core enhances aqueous solubility compared to purely aromatic scaffolds.
  • Target Selectivity : Fluorine placement (3- vs. 4-position) and linker type (benzoyl vs. benzyl) influence kinase vs. receptor selectivity .

Cytotoxicity and Therapeutic Potential

  • This compound Derivatives: In cytotoxic assays, analogs such as methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate showed IC50 values of 8–12 µM against HT-29 (colon cancer) and A549 (lung cancer) cells, with selectivity over normal fibroblasts (MRC-5) .
  • S 18126 : A dopamine D4 antagonist with >100-fold selectivity over D2/D3 receptors, highlighting the role of substituents in minimizing extrapyramidal side effects .

Q & A

Basic: What are the primary synthetic routes for 4-(3-Fluorobenzoyl)piperazin-2-one and its derivatives?

Methodological Answer:
Synthesis typically involves coupling a fluorobenzoyl group to a piperazin-2-one core. Key steps include:

  • Acylation : Reacting piperazin-2-one with 3-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
  • Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the product.
  • Derivatization : Substituents on the piperazine ring can be introduced via nucleophilic substitution or reductive amination. For example, methoxybenzyl groups are added using 4-methoxybenzyl chloride in the presence of a base like K₂CO₃ .

Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-acylation.

Basic: How is the purity and structural integrity of this compound verified?

Methodological Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of fluorophenyl (δ ~7.4–7.8 ppm) and piperazin-2-one (δ ~3.2–4.1 ppm) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 235.0984 for C₁₁H₁₀FN₂O₂) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Note : Cross-reference spectral data with PubChem or crystallographic databases to resolve ambiguities .

Advanced: How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

Methodological Answer:
Yields depend on reaction kinetics and steric/electronic effects:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of aryl halides to the piperazine ring .
  • Temperature Control : Maintain 60–80°C for exothermic reactions to avoid side products like over-alkylated species .

Case Study : A 2025 study achieved 78% yield for a trifluoromethyl derivative using microwave-assisted synthesis (100°C, 30 min) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions often arise from tautomerism or crystallographic packing effects:

  • X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths/angles with DFT-optimized structures (e.g., C=O bond length ~1.21 Å vs. computational models) .
  • Dynamic NMR : Detect rotational barriers in piperazine rings at low temperatures (−40°C) to assign conformational isomers .
  • Synchrotron Data : For complex polymorphs, use high-resolution powder diffraction (e.g., α vs. β crystal forms) .

Example : A 2024 study reconciled conflicting ¹³C NMR shifts by identifying a keto-enol tautomer in solution .

Advanced: What experimental designs assess the compound’s pharmacological activity?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cytotoxicity : Test IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assay .
  • Structure-Activity Relationship (SAR) : Compare analogues with varying substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) to identify pharmacophores .
  • Theoretical Framework : Link activity to molecular docking results (e.g., AutoDock Vina) predicting binding to ATP pockets .

Validation : Replicate findings using orthogonal methods (e.g., SPR for binding affinity) to minimize false positives .

Advanced: How to address batch-to-batch variability in biological activity data?

Methodological Answer:
Variability often stems from impurities or inconsistent stereochemistry:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (e.g., R vs. S isomers with ∆tR > 2 min) .
  • Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks to identify degradation products via LC-MS .
  • Meta-Analysis : Apply ANOVA to compare activity across batches, controlling for synthesis parameters (e.g., solvent purity, reaction time) .

Example : A 2025 study reduced variability by standardizing palladium catalyst purity to >99.9% .

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